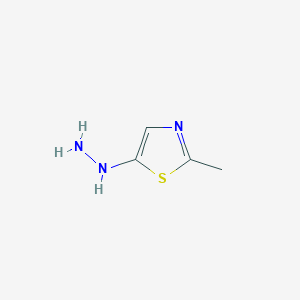
5-Hydrazinyl-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-2-methyl-1,3-thiazole: is a heterocyclic compound containing a thiazole ring substituted with a hydrazinyl group at the 5-position and a methyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Methylthiazole+Hydrazine Hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Hydrazinyl-2-methyl-1,3-thiazole can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of thiazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: 5-Hydrazinyl-2-methyl-1,3-thiazole is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It is used in the development of new drugs targeting infectious diseases.
Medicine: this compound and its derivatives are investigated for their anticancer, anti-inflammatory, and neuroprotective activities. They are potential candidates for the treatment of various medical conditions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. It is also employed in the development of agrochemicals and biocides.
Mécanisme D'action
The mechanism of action of 5-Hydrazinyl-2-methyl-1,3-thiazole involves its interaction with specific molecular targets in biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the inhibition or activation of biochemical pathways. The thiazole ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
2-Methylthiazole: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
5-Amino-2-methyl-1,3-thiazole: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and biological activities.
5-Hydrazinyl-1,3-thiazole: Lacks the methyl group at the 2-position, which may affect its chemical and biological properties.
Uniqueness: 5-Hydrazinyl-2-methyl-1,3-thiazole is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H7N3S |
|---|---|
Poids moléculaire |
129.19 g/mol |
Nom IUPAC |
(2-methyl-1,3-thiazol-5-yl)hydrazine |
InChI |
InChI=1S/C4H7N3S/c1-3-6-2-4(7-5)8-3/h2,7H,5H2,1H3 |
Clé InChI |
ASYSHTDCRDOVOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(S1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















